2,2-Dimethyloxirane
Overview
Description
Synthesis Analysis
The synthesis of 2,2-Dimethyloxirane involves complex chemical reactions. In one study, an efficient large-scale preparation method was developed, optimizing reaction parameters and ensuring the stability of the freshly prepared solution of 2,2-Dimethyloxirane in acetone for long-term use (Mikula et al., 2013).
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyloxirane has been analyzed using microwave spectroscopy. The study determined the bond lengths within the molecule, providing detailed insights into its geometric configuration (Hartwig & Dreizler, 1997).
Chemical Reactions and Properties
2,2-Dimethyloxirane is involved in a variety of chemical reactions. For example, the reactions with thiocarbonyl compounds showed that this compound can form different products based on the reaction conditions, highlighting its versatile reactivity (Blagoev et al., 2000). Another study explored its reaction with carbon disulfide under high pressure, leading to different products depending on the reaction conditions (Taguchi et al., 1988).
Physical Properties Analysis
The physical properties of 2,2-Dimethyloxirane, such as its stability under various conditions, have been studied. For instance, the thermal decomposition of dimethyldioxirane (a related compound) was analyzed to understand its stability and decomposition kinetics (Hull & Budhai, 1993).
Scientific Research Applications
Transformation Pathways on Aluminosilicates
2,2-Dimethyloxirane undergoes transformation reactions such as isomerisation and cyclic dimerisation on various aluminosilicates. The product formation selectivities are influenced by the pore size of the molecular sieves and reaction parameters. Larger pore sizes and mild conditions favor isomerisation, while a constrained environment and increased epoxide pulse size promote cyclic dimerisation (Fási et al., 2004).
Reaction with Carbon Disulfide under High Pressure
When reacted with carbon disulfide and triethylamine under high pressure, 2,2-dimethyloxirane yields 5,5-dimethyl-1,3-oxathiolane-2-thione. This process demonstrates the feasibility of using high-pressure conditions to accelerate chemical reactions involving 2,2-dimethyloxirane (Taguchi et al., 1988).
Microwave Spectrum Analysis
The microwave spectrum of 2,2-dimethyloxirane has been studied, providing insights into its ground and torsionally excited states. This research contributes to understanding the molecular structure and behavior of 2,2-dimethyloxirane (Hartwig & Dreizler, 1992).
Molecular Structure Determination
Detailed molecular structure determination of 2,2-dimethyloxirane has been achieved through microwave spectroscopy, offering valuable data for comparisons with other oxiranes and thiiranes (Hartwig & Dreizler, 1997).
Large-Scale Preparation
An efficient method for large-scale preparation of dimethyldioxirane, a derivative of 2,2-dimethyloxirane, has been developed. This process is important for both research laboratories and suppliers in the research and fine chemicals market (Mikula et al., 2013).
Transformation on Pd/SiO2 Catalyst
The transformation of 2,3-dimethyloxiranes on a Pd/SiO2 catalyst has been studied, shedding light on the formation of products like 2-butanone and 2-butanol under various conditions. This research helps in understanding the catalytic behavior of 2,2-dimethyloxirane derivatives (Fási, Notheisz, & Bartók, 1997).
Oxidative Partial Deprotection
Dimethyldioxirane can be used for oxidative partial deprotection of benzylidene acetals, offering a method with good yields and minimal waste production. This application is significant in organic synthesis (Mycock, Sherlock, Glossop, & Hayes, 2008).
Vibrational Spectra and Torsional Analyses
Studies on the vibrational spectra and torsional analyses of cis- and trans-2,3-dimethyloxirane provide insights into their molecular behavior, important for understanding their chemical properties (Durig, Nease, & Rizzolo, 1983).
Use in Inactivation of Biological Agents
Dimethyldioxirane has been investigated for its effectiveness in inactivating biological warfare agent simulants, demonstrating potential as a noncorrosive, nontoxic, and environmentally safe decontaminant (Wallace et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKGHVAFRCJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-10-4 | |
Record name | Oxirane, 2,2-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25068-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7060330 | |
Record name | Oxirane, 2,2-dimethyl- | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Oxirane, 2,2-dimethyl- | |
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Record name | 2-Methyl-1,2-epoxypropane | |
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URL | https://haz-map.com/Agents/10901 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
58 mg/mL at 20 °C | |
Record name | 2,2-Dimethyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
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Vapor Pressure |
387.0 [mmHg] | |
Record name | 2-Methyl-1,2-epoxypropane | |
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Product Name |
2,2-Dimethyloxirane | |
CAS RN |
558-30-5 | |
Record name | Isobutylene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1,2-epoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558305 | |
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Record name | Isobutylene oxide | |
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Record name | Oxirane, 2,2-dimethyl- | |
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Record name | Oxirane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.359 | |
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Record name | ISOBUTYLENEOXIDE | |
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Record name | 2,2-Dimethyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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